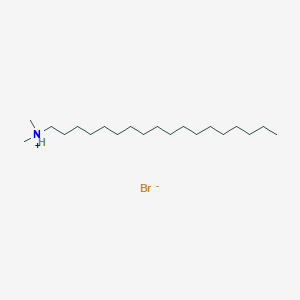

Octadecyldimethylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadecyldimethylammonium bromide is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring surface-active agents. This compound is particularly noted for its ability to form micelles and its role in the synthesis of nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyldimethylammonium bromide can be synthesized through the quaternization of dimethylamine with octadecyl bromide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetone, under reflux conditions. The reaction proceeds as follows:

C2H5N(CH3)2+C18H37Br→C18H37N(CH3)2Br

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Octadecyldimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion.

Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ion with other anions present in the solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyldimethylammonium hydroxide.

Scientific Research Applications

Octadecyldimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecyldimethylammonium bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of bacterial cell membranes, disrupting their integrity and leading to cell lysis . Additionally, it can interact with intracellular components such as proteins and DNA, further contributing to its antibacterial effects .

Comparison with Similar Compounds

Dodecyltrimethylammonium bromide: This compound has a shorter alkyl chain and is less effective as a surfactant compared to octadecyldimethylammonium bromide.

Didecyldimethylammonium chloride: This compound is structurally similar but has different applications, particularly in disinfectants and antiseptics.

Uniqueness: this compound is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in forming micelles and stabilizing nanoparticles. Its ability to disrupt cell membranes and interact with intracellular components also distinguishes it from other quaternary ammonium compounds .

Properties

Molecular Formula |

C20H44BrN |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

dimethyl(octadecyl)azanium;bromide |

InChI |

InChI=1S/C20H43N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H |

InChI Key |

QMDUPVPMPVZZGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[NH+](C)C.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)

![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)